molecular formula C27H29NO11 B1195197 N-[3-hydroxy-2-methyl-6-[[3,5,10,12-tetrahydroxy-3-(1-hydroxyethyl)-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide CAS No. 76634-96-3

N-[3-hydroxy-2-methyl-6-[[3,5,10,12-tetrahydroxy-3-(1-hydroxyethyl)-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide

Cat. No.: B1195197
CAS No.: 76634-96-3
M. Wt: 543.5 g/mol
InChI Key: HWGIRYDJVNUXEB-UHFFFAOYSA-N
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Description

N-[3-hydroxy-2-methyl-6-[[3,5,10,12-tetrahydroxy-3-(1-hydroxyethyl)-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a formamide group, and a tetracenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-2-methyl-6-[[3,5,10,12-tetrahydroxy-3-(1-hydroxyethyl)-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide typically involves multiple steps, starting from simpler organic molecules. The process may include the formation of the oxan-4-yl ring, followed by the introduction of the tetracenyl moiety and the formamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-2-methyl-6-[[3,5,10,12-tetrahydroxy-3-(1-hydroxyethyl)-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the formamide group may produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving hydroxyl and formamide groups.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[3-hydroxy-2-methyl-6-[[3,5,10,12-tetrahydroxy-3-(1-hydroxyethyl)-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide exerts its effects depends on its interactions with molecular targets and pathways. The hydroxyl and formamide groups may participate in hydrogen bonding, while the tetracenyl moiety could interact with aromatic systems in biological molecules. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-hydroxy-2-methyl-6-[[3,5,10,12-tetrahydroxy-3-(1-hydroxyethyl)-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide is unique due to its combination of hydroxyl, formamide, and tetracenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

76634-96-3

Molecular Formula

C27H29NO11

Molecular Weight

543.5 g/mol

IUPAC Name

N-[3-hydroxy-2-methyl-6-[[3,5,10,12-tetrahydroxy-3-(1-hydroxyethyl)-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide

InChI

InChI=1S/C27H29NO11/c1-10-22(32)14(28-9-29)6-17(38-10)39-16-8-27(37,11(2)30)7-13-19(16)26(36)21-20(24(13)34)23(33)12-4-3-5-15(31)18(12)25(21)35/h3-5,9-11,14,16-17,22,30-32,34,36-37H,6-8H2,1-2H3,(H,28,29)

InChI Key

HWGIRYDJVNUXEB-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)NC=O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)NC=O)O

Synonyms

N-formyl-13-dihydrocarminomycin
NFD

Origin of Product

United States

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